molecular formula C11H10N2O B112401 5-Acetamidoisoquinoline CAS No. 27461-33-2

5-Acetamidoisoquinoline

Cat. No. B112401
CAS RN: 27461-33-2
M. Wt: 186.21 g/mol
InChI Key: FZICVXWYDXOFAW-UHFFFAOYSA-N
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Description

5-Acetamidoisoquinoline is a chemical compound with the CAS Number: 27461-33-2 . Its IUPAC name is N-(5-isoquinolinyl)acetamide . The molecular weight of this compound is 186.21 .


Molecular Structure Analysis

The molecular formula of 5-Acetamidoisoquinoline is C11H10N2O . The InChI key is FZICVXWYDXOFAW-UHFFFAOYSA-N . The canonical SMILES structure is CC(=O)NC1=CC=CC2=C1C=CN=C2 .


Physical And Chemical Properties Analysis

The melting point of 5-Acetamidoisoquinoline is 166℃ . The predicted boiling point is 448.7±18.0 °C . The predicted density is 1.242±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino-Substituted Tetrahydroquinolines and Tetrahydroisoquinolines : A method for preparing amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines, followed by acetamide hydrolysis, has been described. This method demonstrates good yields especially when the acetamido substituent is present on the pyridine ring (Skupinska et al., 2002).

Pharmacological Research

  • Poly (ADP-ribose) Polymerase 1 (PARP-1) Inhibitor : 5-Aminoisoquinoline is a water-soluble, potent, and selective PARP-1 inhibitor. It's widely used as a biochemical and pharmacological tool to study the inhibitory effect of PARPs enzyme. A study developed a method for quantitative analysis of 5-AIQ in plasma, suggesting its potential for future pharmacokinetic and bio-distribution studies (Iqbal et al., 2022).

  • Reduction of Liver Injury : 5-Aminoisoquinolinone (5-AIQ) reduces liver injury caused by ischemia and reperfusion in rats, indicating its potential therapeutic application in conditions associated with ischemia-reperfusion of the liver (Mota-Filipe et al., 2002).

  • Wide Pharmacological Applications : 5-AIQ, as an inhibitor of poly(ADP-ribose) polymerases (PARPs), shows significant protective activity in various models including haemorrhagic shock, myocardial infarction, and organ transplantation. Its inhibition of PARP-1 leads to down-regulation of NF-κB activity, which in turn modulates the expression of cytokines and adhesion molecules, contributing to its anti-inflammatory activity in vivo (Threadgill, 2015).

Chemical Reactions and Structural Analysis

  • Reactions of Acetamidoisoquinolines : The reaction of acetamidoisoquinolines with bases has been studied, revealing unexpected results such as a Smiles-type rearrangement. This rearrangement provides new methods for the synthesis of biologically interesting compounds (Sirakanyan et al., 2015).

  • Construction of Benz[c,d]Indole Framework : A study applied the Bradsher cycloaddition of isoquinolinium salts to 5-acetamidoisoquinoline, demonstrating a simple method to form the benz[c,d]-indole framework, which is significant in chemical synthesis (Soll & Franck, 2006).

  • Crystal Structure Analysis : Research on 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline provides insights into the crystal structure of compounds related to acetamidoisoquinoline, aiding in understanding their structural properties (Li et al., 2007).

Safety And Hazards

5-Acetamidoisoquinoline is intended for research and development use only . It is not intended for medicinal, household or other use . The safety data sheet for a similar compound, Acetamide, indicates that it is suspected of causing cancer .

properties

IUPAC Name

N-isoquinolin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZICVXWYDXOFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395879
Record name 5-ACETAMIDOISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamidoisoquinoline

CAS RN

27461-33-2
Record name 5-ACETAMIDOISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KA Skupinska, EJ McEachern, RT Skerlj… - The Journal of Organic …, 2002 - ACS Publications
… The reaction of 5-acetamidoisoquinoline 5b provided 6b in 43% yield, albeit with the expected lower selectivity (20% of 7b 19 was isolated). Amino-5,6,7,8-tetrahydroisoquinolines were …
Number of citations: 36 pubs.acs.org
PT Sunderland, ECY Woon, A Dhami… - Journal of Medicinal …, 2011 - ACS Publications
PARP-2 is a member of the poly(ADP-ribose) polymerase family, with some activities similar to those of PARP-1 but with other distinct roles. Two series of isoquinolin-1-ones were …
Number of citations: 59 pubs.acs.org
RKC Hsia - 1969 - escholarship.mcgill.ca
… 5-Thioacetamidoisoquinoline can be prepared by the reaction of 5acetamidoisoquinoline in benzene in the presence of phosphorus pentasulfide. The preparation of 5-isoquinolyl …
Number of citations: 4 escholarship.mcgill.ca
MD Nair, MS Premila, FD Popp, FF Duarte… - Wiley Online Library
A large number of alkaloids and other natural products carry the isoquinoline skeleton. These natural products provide the basis for many intensive efforts towards the development of …
Number of citations: 0 onlinelibrary.wiley.com
M Chakrabarty, A Mukherji, S Karmakar, R Mukherjee… - Arkivoc, 2010 - academia.edu
An efficient, general synthesis of 2-substituted thiazolo [4, 5-f] isoquinolines, thiazolo [4, 5-f]-quinolines and benzo [1, 2-d: 4, 3-d'] bisthiazoles has been accomplished from 5-…
Number of citations: 15 www.academia.edu
A Adeuya, L Yang, FS Amegayibor, JJ Nash… - Journal of the American …, 2006 - Springer
The gas-phase reactions of sugars with aromatic, carbon-centered σ,σ-biradicals with varying polarities [as reflected by their calculated electron affinities (EA)] and extent of spin-spin …
Number of citations: 17 link.springer.com
A Taurins, RKC Hsia - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
On a synthétisé le thiazolo[4,5-h]isoquinoline à partir de la 7-aminoisoquinoline en quatre étapes: par la réaction avec le thiocyanate de potassium et le brome, on obtient le 7-amino-8-…
Number of citations: 12 cdnsciencepub.com

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